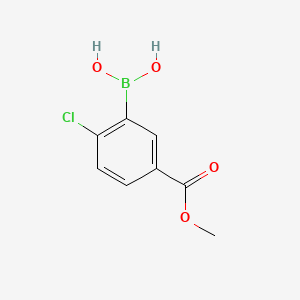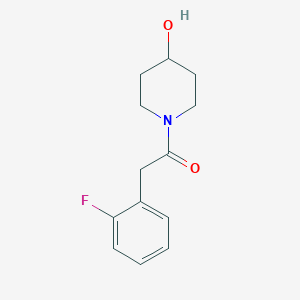
2-Chloro-5-(methoxycarbonyl)phenylboronic acid
Overview
Description
2-Chloro-5-(methoxycarbonyl)phenylboronic acid is a useful research compound. Its molecular formula is C8H8BClO4 and its molecular weight is 214.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . It is also generally environmentally benign .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions. The Suzuki–Miyaura coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions . Therefore, the efficacy and stability of this compound can be influenced by factors such as temperature, pH, and the presence of other functional groups .
Biochemical Analysis
Biochemical Properties
2-Chloro-5-(methoxycarbonyl)phenylboronic acid plays a significant role in biochemical reactions, especially in the context of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. One of the primary interactions is with palladium catalysts in Suzuki-Miyaura coupling reactions. In these reactions, this compound acts as a nucleophile, transferring its organic group to the palladium catalyst, which then facilitates the formation of a new carbon-carbon bond . This interaction is crucial for the synthesis of various pharmaceuticals and organic compounds.
Cellular Effects
The effects of this compound on cellular processes are not extensively documented. Its role in organic synthesis suggests potential applications in modifying cellular environments. For instance, compounds synthesized using this compound could influence cell signaling pathways, gene expression, and cellular metabolism. The precise impact on cell function would depend on the nature of the synthesized compound and its interaction with cellular biomolecules .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its role in Suzuki-Miyaura coupling reactions. The mechanism involves the oxidative addition of the palladium catalyst to the organic halide, followed by the transmetalation step where this compound transfers its organic group to the palladium. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond . This mechanism highlights the compound’s ability to facilitate complex organic transformations.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors. The compound is generally stable under ambient conditions but may degrade over time, especially when exposed to moisture or extreme temperatures . Long-term studies on its effects on cellular function are limited, but its role in organic synthesis suggests that any long-term effects would be indirect, mediated through the synthesized compounds.
Dosage Effects in Animal Models
The effects of this compound in animal models have not been extensively studied. Like many chemical compounds, its effects are likely dose-dependent. At low doses, it may facilitate desired biochemical reactions without significant adverse effects. At higher doses, there could be potential toxicity or adverse effects, particularly if the compound interacts with critical biomolecules or disrupts essential metabolic pathways .
Metabolic Pathways
This compound is involved in metabolic pathways primarily through its role in organic synthesis. It interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds, a fundamental process in the synthesis of various organic molecules . The compound’s impact on metabolic flux or metabolite levels would depend on the specific reactions it is involved in and the nature of the synthesized compounds.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Its role in organic synthesis suggests that it may be transported and distributed similarly to other small organic molecules. It could interact with transporters or binding proteins that facilitate its movement within cells and tissues . The compound’s localization and accumulation would depend on its chemical properties and the cellular environment.
Subcellular Localization
The subcellular localization of this compound is not extensively studied. Its role in organic synthesis suggests that it may localize to specific cellular compartments where it can interact with enzymes and other biomolecules involved in biochemical reactions . Targeting signals or post-translational modifications could direct the compound to specific organelles, influencing its activity and function.
Properties
IUPAC Name |
(2-chloro-5-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BClO4/c1-14-8(11)5-2-3-7(10)6(4-5)9(12)13/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMDHZSRUQKDFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)OC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657168 | |
| Record name | [2-Chloro-5-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-92-4 | |
| Record name | 1-Methyl 3-borono-4-chlorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Chloro-5-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1486518.png)

amine](/img/structure/B1486523.png)


![(1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B1486526.png)
acetic acid](/img/structure/B1486528.png)

![N-[(2-fluorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1486532.png)
![N-[(3-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1486533.png)
![N-[(2,6-difluorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1486535.png)
